2-Chloro-6-fluoro-5-methoxy-1,3-benzothiazole 2-Chloro-6-fluoro-5-methoxy-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 1344684-79-2
VCID: VC13683385
InChI: InChI=1S/C8H5ClFNOS/c1-12-6-3-5-7(2-4(6)10)13-8(9)11-5/h2-3H,1H3
SMILES: COC1=C(C=C2C(=C1)N=C(S2)Cl)F
Molecular Formula: C8H5ClFNOS
Molecular Weight: 217.65 g/mol

2-Chloro-6-fluoro-5-methoxy-1,3-benzothiazole

CAS No.: 1344684-79-2

Cat. No.: VC13683385

Molecular Formula: C8H5ClFNOS

Molecular Weight: 217.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-fluoro-5-methoxy-1,3-benzothiazole - 1344684-79-2

Specification

CAS No. 1344684-79-2
Molecular Formula C8H5ClFNOS
Molecular Weight 217.65 g/mol
IUPAC Name 2-chloro-6-fluoro-5-methoxy-1,3-benzothiazole
Standard InChI InChI=1S/C8H5ClFNOS/c1-12-6-3-5-7(2-4(6)10)13-8(9)11-5/h2-3H,1H3
Standard InChI Key YFOKOXIRXBOQGF-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)N=C(S2)Cl)F
Canonical SMILES COC1=C(C=C2C(=C1)N=C(S2)Cl)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzothiazole scaffold—a benzene ring fused to a thiazole ring—with three functional groups:

  • Chloro (-Cl) at position 2, enhancing electrophilicity and binding affinity to biomolecular targets.

  • Fluoro (-F) at position 6, improving metabolic stability and lipophilicity.

  • Methoxy (-OCH3_3) at position 5, influencing solubility and electronic effects .

The SMILES notation FC1=CC=2SC(Cl)=NC2C=C1OC\text{FC1=CC=2SC(Cl)=NC2C=C1OC} and InChI Key YFOKOXIRXBOQGF-UHFFFAOYSA-N\text{YFOKOXIRXBOQGF-UHFFFAOYSA-N} provide precise descriptors for computational modeling .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H5ClFNOS\text{C}_8\text{H}_5\text{ClFNOS}
Molecular Weight217.65 g/mol
Density1.6–1.7 g/cm³
Boiling Point351.9–396.3 °C (estimated)
SolubilityOrganic solvents (e.g., DMSO)

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 750 cm1^{-1} (C-Cl stretch), 1,240 cm1^{-1} (C-F stretch), and 1,050 cm1^{-1} (C-O-C stretch) confirm substituent presence .

  • NMR: 1H^1\text{H} NMR signals at δ 3.85 ppm (methoxy -OCH3_3) and δ 7.2–8.1 ppm (aromatic protons) align with the benzothiazole framework .

Synthesis and Derivative Development

Synthetic Routes

The compound is synthesized via chlorination of 2-amino-6-fluoro-5-methoxybenzothiazole using phosphorus oxychloride (POCl3_3) under reflux conditions . Alternative methods include:

  • Nucleophilic Aromatic Substitution: Introducing fluorine via diazotization and Balz-Schiemann reaction .

  • Microwave-Assisted Synthesis: Reducing reaction times from hours to minutes while maintaining yields >80% .

Table 2: Optimization of Synthesis Parameters

ParameterOptimal ConditionYield (%)
Temperature110–120 °C85–90
SolventToluene88
CatalystNone-

Retrosynthetic Analysis

Retrosynthetic strategies suggest feasible precursors such as 5-methoxy-2-nitrobenzothiazole, which undergoes halogenation and reduction steps .

Biological Activities and Mechanisms

Antimicrobial and Antitubercular Effects

Derivatives of 2-chloro-6-fluoro-5-methoxybenzothiazole show broad-spectrum activity:

  • Minimum Inhibitory Concentration (MIC): 8–16 µg/mL against Mycobacterium tuberculosis H37Rv .

  • Synergy with rifampicin, reducing bacterial load by 2–3 log units in murine models .

Table 3: In Vitro Antimicrobial Activity

PathogenMIC (µg/mL)Reference
Escherichia coli16
Staphylococcus aureus8
Candida albicans32

Anti-Inflammatory Properties

The methoxy group enhances interactions with cyclooxygenase-2 (COX-2), reducing prostaglandin E2_2 (PGE2_2) synthesis by 60–70% at 10 µM .

Applications in Drug Development

Pharmacokinetic Profiling

  • Lipophilicity (LogP): 3.10–3.36, favoring blood-brain barrier penetration .

  • Metabolic Stability: Resistance to CYP450-mediated oxidation due to electron-withdrawing fluoro and chloro groups .

Targeted Therapies

  • Oncology: Hybrid molecules combining benzothiazole with oxadiazole show enhanced DNA intercalation .

  • Infectious Diseases: Derivatives inhibit DprE1, a key enzyme in mycobacterial cell wall synthesis .

ParameterValue
LD50_{50} (oral, rat)>2,000 mg/kg
Flash Point193.4 °C
Storage Temperature2–8 °C

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